4-[allyl(methylsulfonyl)amino]-N-[2-(3,4-dimethoxyphenyl)ethyl]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[allyl(methylsulfonyl)amino]-N-[2-(3,4-dimethoxyphenyl)ethyl]benzamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as AM-1241 and is a selective agonist for the cannabinoid receptor type 2 (CB2).
Wirkmechanismus
The mechanism of action of 4-[allyl(methylsulfonyl)amino]-N-[2-(3,4-dimethoxyphenyl)ethyl]benzamide involves its binding to the CB2 receptor. The CB2 receptor is primarily found on immune cells and is involved in the regulation of immune function. Activation of the CB2 receptor by 4-[allyl(methylsulfonyl)amino]-N-[2-(3,4-dimethoxyphenyl)ethyl]benzamide leads to the inhibition of pro-inflammatory cytokine production and the promotion of anti-inflammatory cytokine production.
Biochemical and Physiological Effects:
4-[allyl(methylsulfonyl)amino]-N-[2-(3,4-dimethoxyphenyl)ethyl]benzamide has been shown to have various biochemical and physiological effects. It has been shown to reduce inflammation, relieve pain, and protect against neurodegeneration. It has also been shown to have anti-tumor effects and to improve glucose metabolism.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 4-[allyl(methylsulfonyl)amino]-N-[2-(3,4-dimethoxyphenyl)ethyl]benzamide in lab experiments is its selectivity for the CB2 receptor, which allows for specific targeting of immune cells. However, one limitation of using this compound is its limited solubility in water, which may affect its efficacy in certain experiments.
Zukünftige Richtungen
There are several future directions for the use of 4-[allyl(methylsulfonyl)amino]-N-[2-(3,4-dimethoxyphenyl)ethyl]benzamide in scientific research. One future direction is the development of more potent and selective CB2 receptor agonists for the treatment of various diseases. Another future direction is the investigation of the potential use of this compound in combination with other drugs for enhanced therapeutic effects. Additionally, further research is needed to fully understand the mechanisms underlying the anti-inflammatory and neuroprotective effects of this compound.
Synthesemethoden
The synthesis of 4-[allyl(methylsulfonyl)amino]-N-[2-(3,4-dimethoxyphenyl)ethyl]benzamide involves several steps. The first step involves the reaction of 3,4-dimethoxyphenylacetonitrile with allylmagnesium bromide to form 2-(3,4-dimethoxyphenyl)ethylmagnesium bromide. The second step involves the reaction of the 2-(3,4-dimethoxyphenyl)ethylmagnesium bromide with 4-chlorobenzoyl chloride to form 4-(2-(3,4-dimethoxyphenyl)ethyl)benzoic acid. The third step involves the reaction of 4-(2-(3,4-dimethoxyphenyl)ethyl)benzoic acid with thionyl chloride to form 4-(2-(3,4-dimethoxyphenyl)ethyl)benzoyl chloride. The final step involves the reaction of 4-(2-(3,4-dimethoxyphenyl)ethyl)benzoyl chloride with N-(methylsulfonyl)allylamine to form 4-[allyl(methylsulfonyl)amino]-N-[2-(3,4-dimethoxyphenyl)ethyl]benzamide.
Wissenschaftliche Forschungsanwendungen
4-[allyl(methylsulfonyl)amino]-N-[2-(3,4-dimethoxyphenyl)ethyl]benzamide has potential applications in various fields of scientific research. It has been studied for its anti-inflammatory, analgesic, and neuroprotective properties. It has also been studied for its potential use in the treatment of various diseases such as cancer, diabetes, and multiple sclerosis.
Eigenschaften
IUPAC Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]-4-[methylsulfonyl(prop-2-enyl)amino]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O5S/c1-5-14-23(29(4,25)26)18-9-7-17(8-10-18)21(24)22-13-12-16-6-11-19(27-2)20(15-16)28-3/h5-11,15H,1,12-14H2,2-4H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEVOVAGHRITFDQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNC(=O)C2=CC=C(C=C2)N(CC=C)S(=O)(=O)C)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]-4-[(methylsulfonyl)(prop-2-en-1-yl)amino]benzamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.